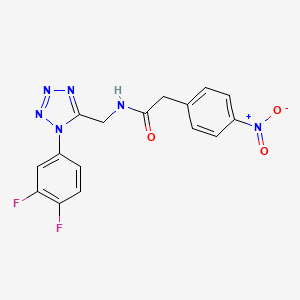
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide”, play a very important role in medicinal and pharmaceutical applications . They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Drug Discovery
This compound is a significant structural unit recognized by the World Health Organization (WHO) and U.S. FDA. It is effectively used for the strategy of drugs of the twenty-first century .
Biosciences
Tetrazoles have a potential role in biosciences . They are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom with a molecular formula CN4H2 .
Click Chemistry
The synthesis of tetrazole derivatives, including “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide”, can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
DNA Synthesis in Biochemistry
Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
Formation of Stable Metallic Compounds and Molecular Complexes
Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
Safety And Hazards
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N6O3/c17-13-6-5-12(8-14(13)18)23-15(20-21-22-23)9-19-16(25)7-10-1-3-11(4-2-10)24(26)27/h1-6,8H,7,9H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWIMNTWBNESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

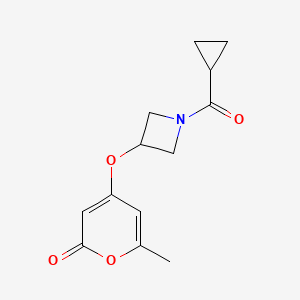
methanone](/img/structure/B2364797.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

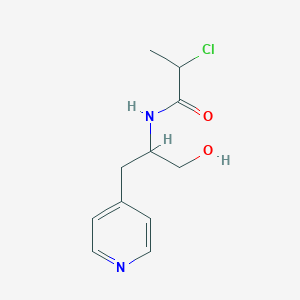
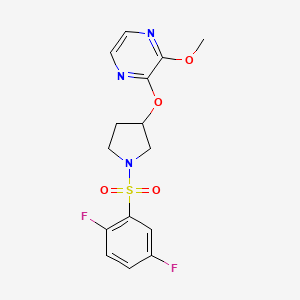

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)
![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)
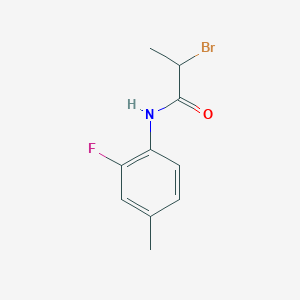
![N-(3-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(5-methylfuran-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)

